molecular formula C29H30NNaO10 B13867381 N-Benzyloxycarbonyl-4-O-benzyl Dopamine 3-Beta-D-Glucuronide Sodium Salt

N-Benzyloxycarbonyl-4-O-benzyl Dopamine 3-Beta-D-Glucuronide Sodium Salt

Cat. No.: B13867381
M. Wt: 575.5 g/mol
InChI Key: CRBGTWNOEJLGES-RHWZXYBLSA-M
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Description

N-Benzyloxycarbonyl-4-O-benzyl Dopamine 3-Beta-D-Glucuronide Sodium Salt is a complex organic compound used in various scientific research fields. This compound is known for its unique structure, which includes a dopamine backbone modified with benzyloxycarbonyl and benzyl groups, as well as a glucuronide moiety. The sodium salt form enhances its solubility in aqueous solutions, making it suitable for various experimental applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyloxycarbonyl-4-O-benzyl Dopamine 3-Beta-D-Glucuronide Sodium Salt typically involves multiple steps. The process begins with the protection of the dopamine molecule using benzyloxycarbonyl and benzyl groups. This is followed by the conjugation of the glucuronide moiety. The final step involves the conversion to the sodium salt form to improve solubility.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to verify the compound’s integrity.

Chemical Reactions Analysis

Types of Reactions

N-Benzyloxycarbonyl-4-O-benzyl Dopamine 3-Beta-D-Glucuronide Sodium Salt can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can remove protective groups or modify the glucuronide moiety.

    Substitution: Substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce deprotected dopamine derivatives.

Scientific Research Applications

N-Benzyloxycarbonyl-4-O-benzyl Dopamine 3-Beta-D-Glucuronide Sodium Salt has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Employed in studies of neurotransmitter pathways and receptor interactions.

    Medicine: Investigated for its potential therapeutic effects and as a model compound for drug development.

    Industry: Utilized in the production of specialty chemicals and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of N-Benzyloxycarbonyl-4-O-benzyl Dopamine 3-Beta-D-Glucuronide Sodium Salt involves its interaction with specific molecular targets, such as dopamine receptors. The compound’s structure allows it to mimic or inhibit the natural neurotransmitter dopamine, affecting various signaling pathways. The glucuronide moiety may also play a role in its metabolism and excretion.

Comparison with Similar Compounds

Similar Compounds

    N-Benzyloxycarbonyl Dopamine: Lacks the glucuronide moiety, making it less soluble.

    4-O-Benzyl Dopamine: Does not have the benzyloxycarbonyl group, affecting its reactivity.

    Dopamine Glucuronide: Missing the protective groups, leading to different biological activity.

Uniqueness

N-Benzyloxycarbonyl-4-O-benzyl Dopamine 3-Beta-D-Glucuronide Sodium Salt is unique due to its combination of protective groups and the glucuronide moiety. This structure enhances its solubility, stability, and versatility in various research applications.

Properties

Molecular Formula

C29H30NNaO10

Molecular Weight

575.5 g/mol

IUPAC Name

sodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-phenylmethoxy-5-[2-(phenylmethoxycarbonylamino)ethyl]phenoxy]oxane-2-carboxylate

InChI

InChI=1S/C29H31NO10.Na/c31-23-24(32)26(27(34)35)40-28(25(23)33)39-22-15-18(11-12-21(22)37-16-19-7-3-1-4-8-19)13-14-30-29(36)38-17-20-9-5-2-6-10-20;/h1-12,15,23-26,28,31-33H,13-14,16-17H2,(H,30,36)(H,34,35);/q;+1/p-1/t23-,24-,25+,26-,28+;/m0./s1

InChI Key

CRBGTWNOEJLGES-RHWZXYBLSA-M

Isomeric SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)CCNC(=O)OCC3=CC=CC=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)[O-])O)O)O.[Na+]

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)CCNC(=O)OCC3=CC=CC=C3)OC4C(C(C(C(O4)C(=O)[O-])O)O)O.[Na+]

Origin of Product

United States

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